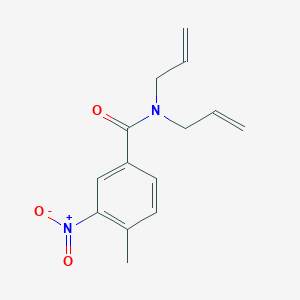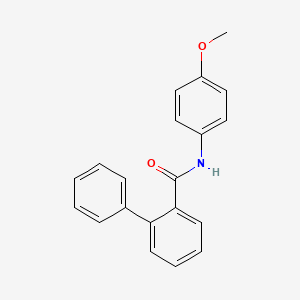![molecular formula C13H13N3OS2 B5729020 N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in cancer treatment. DMAT is a thioamide derivative that has been found to inhibit the activity of several kinases, including the Janus kinase (JAK) family and the spleen tyrosine kinase (SYK).
作用機序
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide inhibits the activity of several kinases, including JAK and SYK. These kinases are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide disrupts these pathways and induces apoptosis in cancer cells. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory disorders.
Biochemical and Physiological Effects:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, making it a well-established tool for research. However, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations. It has a short half-life in vivo, meaning that it may not be effective in treating certain diseases. Additionally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has off-target effects on other kinases, which can complicate its use in experiments.
将来の方向性
There are several future directions for the study of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. One direction is the development of more potent and selective inhibitors of JAK and SYK. Another direction is the investigation of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide in combination with other drugs for cancer treatment. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been shown to sensitize cancer cells to chemotherapy, and further research is needed to determine the optimal combination therapy. Finally, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has potential for the treatment of autoimmune diseases and inflammatory disorders, and future research should explore these applications further.
Conclusion:
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has gained attention for its potential in cancer treatment. It inhibits the activity of several kinases, including JAK and SYK, and has been found to induce apoptosis and sensitize cancer cells to chemotherapy. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide also has potential for the treatment of autoimmune diseases and inflammatory disorders. While N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has some limitations, it is a well-established tool for laboratory experiments and has several future directions for research.
合成法
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process that involves the reaction of 4,5-dimethylthiazole-2-amine with carbon disulfide to form 4,5-dimethylthiazole-2-carbodithioic acid. This acid is then reacted with benzoyl chloride to form N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. The synthesis of N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been optimized to improve yield and purity, making it a viable option for laboratory experiments.
科学的研究の応用
N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition to cancer treatment, N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide has been studied for its potential in treating autoimmune diseases and inflammatory disorders.
特性
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-8-9(2)19-13(14-8)16-12(18)15-11(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODYBPXHBQACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)


![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)